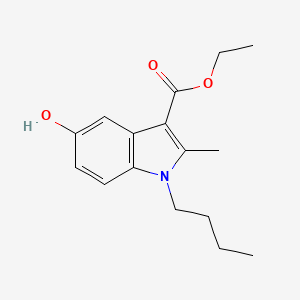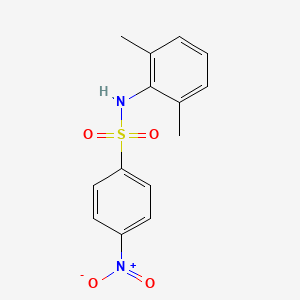![molecular formula C28H24N4O4S B15016492 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide is a complex organic compound that features a benzylsulfanyl group, a naphthalenylmethylidene hydrazinecarbonyl moiety, and a nitrobenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Condensation with Naphthalen-1-YL Methylidene Hydrazine: The benzylsulfanyl intermediate is then reacted with naphthalen-1-yl methylidene hydrazine under acidic conditions to form the hydrazinecarbonyl derivative.
Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the hydrazinecarbonyl derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide can undergo various chemical reactions:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbonyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.
Gene Expression: The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide can be compared with similar compounds such as:
2-Benzylsulfanyl-1H-benzimidazole: Shares the benzylsulfanyl group but differs in the core structure.
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide: Similar structure but with a different aromatic substituent.
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide: Contains a thiadiazole ring instead of the naphthalene ring.
These comparisons highlight the unique structural features and potential functional differences of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide.
属性
分子式 |
C28H24N4O4S |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
N-[3-benzylsulfanyl-1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C28H24N4O4S/c33-27(22-13-15-24(16-14-22)32(35)36)30-26(19-37-18-20-7-2-1-3-8-20)28(34)31-29-17-23-11-6-10-21-9-4-5-12-25(21)23/h1-17,26H,18-19H2,(H,30,33)(H,31,34)/b29-17+ |
InChI 键 |
PVRDAAVBGAAMTA-STBIYBPSSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15016420.png)
![2-[(3-bromophenyl)amino]-N'-[(2Z)-butan-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B15016423.png)
![2-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016429.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B15016434.png)
![4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016439.png)
![2-[(2-methylphenyl)amino]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B15016441.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)diazenyl]-2-{[(3-methylphenyl)imino]methyl}phenol](/img/structure/B15016463.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15016468.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15016475.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B15016483.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)


